17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one
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Overview
Description
17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one, commonly known as finasteride, is a synthetic steroid derivative. It is primarily used as a medication for treating benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness). The compound works by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT), a hormone linked to hair loss and prostate growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one involves several steps. One common method includes the reaction of a 17β-carboxy-3-one steroid compound with a pivaloyl halide to form a pivaloyl acid anhydride. This intermediate is then reacted with tert-butylamine in an organic solvent in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, solvent choice, and purification steps, to ensure the production of high-quality finasteride .
Chemical Reactions Analysis
Types of Reactions: 17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the steroid backbone.
Substitution: Various substituents can be introduced at different positions on the steroid ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield various reduced steroid derivatives[3][3].
Scientific Research Applications
17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying steroid chemistry and enzyme inhibition.
Biology: The compound is used to investigate the role of DHT in biological processes.
Medicine: Finasteride is extensively studied for its therapeutic effects in treating BPH and androgenic alopecia.
Mechanism of Action
The primary mechanism of action of 17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one involves the inhibition of the enzyme 5α-reductase. This enzyme converts testosterone to dihydrotestosterone (DHT). By inhibiting this conversion, the compound reduces the levels of DHT, thereby mitigating its effects on hair follicles and prostate tissue. The inhibition is characterized by an initial fast binding step followed by a slow formation of a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
Dutasteride: Another 5α-reductase inhibitor used for similar medical conditions.
Epristeride: A non-steroidal 5α-reductase inhibitor.
Comparison:
Dutasteride: Unlike finasteride, which selectively inhibits type II 5α-reductase, dutasteride inhibits both type I and type II isozymes, making it more potent but also potentially leading to more side effects.
Properties
IUPAC Name |
N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYQEUFHHYXVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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